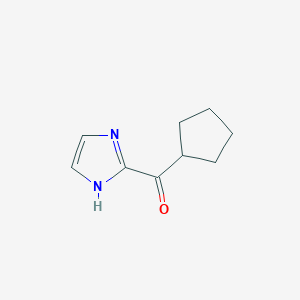

cyclopentyl(1H-imidazol-2-yl)methanone

Description

Systematic Nomenclature and Molecular Identification

Cyclopentyl(1H-imidazol-2-yl)methanone is systematically identified through several internationally recognized chemical databases and nomenclature systems. The compound is officially registered under the Chemical Abstracts Service registry number 952200-97-4, which serves as its unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention that describes the structural components in a hierarchical manner.

The molecular formula of cyclopentyl(1H-imidazol-2-yl)methanone is C₉H₁₂N₂O, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined to be 164.20 grams per mole, which is consistent across multiple chemical suppliers and databases. The compound is also cataloged under the Molecular Design Limited number MFCD14583672, providing additional verification of its chemical identity.

The Simplified Molecular Input Line Entry System representation for this compound is O=C(C1CCCC1)C2=NC=CN2, which provides a linear notation describing the molecular structure. The International Chemical Identifier for the compound is InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11), offering a standardized method for representing its chemical structure. The corresponding International Chemical Identifier Key is GAKYCHBMOLUYEJ-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecule.

| Property | Value | Reference Database |

|---|---|---|

| Chemical Abstracts Service Number | 952200-97-4 | Multiple Sources |

| Molecular Formula | C₉H₁₂N₂O | Chemical Databases |

| Molecular Weight | 164.20 g/mol | Standardized |

| Molecular Design Limited Number | MFCD14583672 | Chemical Registry |

| Simplified Molecular Input Line Entry System | O=C(C1CCCC1)C2=NC=CN2 | Structural Notation |

Additional physical and chemical properties have been determined through computational and experimental methods. The compound exhibits a boiling point of 344.8±25.0 degrees Celsius at 760 millimeters of mercury pressure, and a flash point of 166.5±29.6 degrees Celsius. The density has been calculated to be 1.2±0.1 grams per cubic centimeter, while the vapor pressure at 25 degrees Celsius is determined to be 0.0±0.8 millimeters of mercury. The polarizability of the molecule has been computed as 17.9±0.5 × 10⁻²⁴ cubic centimeters, providing insight into its electronic properties.

Historical Context in Heterocyclic Chemistry Research

The development and study of cyclopentyl(1H-imidazol-2-yl)methanone must be understood within the broader historical context of imidazole chemistry and heterocyclic research. Imidazole itself was first synthesized by Heinrich Debus in 1858, marking a pivotal moment in heterocyclic chemistry. Debus achieved this synthesis through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational work established the groundwork for subsequent research into imidazole derivatives and related compounds.

The historical significance of imidazole chemistry extends beyond its initial discovery, as various imidazole derivatives had been discovered as early as the 1840s, preceding Debus's systematic synthesis. The name "imidazole" was later coined in 1887 by the German chemist Arthur Rudolf Hantzsch, who made significant contributions to the understanding of heterocyclic compounds and their nomenclature. This historical progression demonstrates the gradual evolution of heterocyclic chemistry from empirical discoveries to systematic synthetic methodologies.

The development of imidazole derivatives like cyclopentyl(1H-imidazol-2-yl)methanone represents a continuation of this historical trajectory in heterocyclic chemistry research. The synthesis and functionalization of imidazole compounds have become increasingly sophisticated, with researchers developing various methods for introducing different substituents and functional groups onto the imidazole ring system. The specific combination of a cyclopentyl group with an imidazole ring through a methanone linkage exemplifies the modern approach to designing heterocyclic compounds with tailored properties.

Research into imidazole derivatives has been driven by their unique chemical properties and biological significance. The imidazole ring system is characterized by its planar five-membered structure containing two nitrogen atoms, which confers unique electronic properties and tautomeric behavior. These characteristics have made imidazole derivatives valuable in various applications, from catalysis to pharmaceutical development, establishing a rich research tradition that continues to evolve with compounds like cyclopentyl(1H-imidazol-2-yl)methanone.

Position Within Imidazole Derivative Classifications

Cyclopentyl(1H-imidazol-2-yl)methanone occupies a specific position within the broader classification system of imidazole derivatives. As an imidazole derivative, it belongs to the family of five-membered heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the ring. This compound is specifically classified as a C-2 substituted imidazole, where the substitution occurs at the 2-position of the imidazole ring through a methanone functional group.

The structural classification of this compound can be further refined by examining its specific substituent pattern. The presence of the cyclopentyl group attached via a methanone linkage places it within the subcategory of acyl-substituted imidazoles. This classification is significant because acyl imidazoles exhibit unique reactivity patterns and chemical properties compared to other types of imidazole derivatives. The acyl functionality introduces electrophilic character to the molecule, which can influence its chemical behavior and potential applications.

Within the broader context of heterocyclic chemistry, cyclopentyl(1H-imidazol-2-yl)methanone can be classified as a member of the diazole family, which encompasses all five-membered rings containing two nitrogen atoms. More specifically, it belongs to the 1,3-diazole subfamily, distinguishing it from other diazole isomers such as 1,2-diazoles (pyrazoles). This classification system helps researchers understand the fundamental chemical principles governing the compound's behavior and predict its potential interactions with other molecules.

The compound also falls within the category of ketone-containing heterocycles due to the presence of the methanone functional group. This dual classification as both an imidazole derivative and a ketone-containing compound creates unique opportunities for chemical transformations and applications. The ketone functionality can participate in various chemical reactions, including condensation reactions, reduction reactions, and nucleophilic additions, while the imidazole ring provides additional sites for chemical modification and interaction.

| Classification Level | Category | Specific Features |

|---|---|---|

| Primary | Heterocyclic Compound | Five-membered ring with heteroatoms |

| Secondary | Imidazole Derivative | Two nitrogen atoms at positions 1 and 3 |

| Tertiary | C-2 Substituted Imidazole | Substitution at the 2-position |

| Quaternary | Acyl-substituted Imidazole | Methanone functional group linkage |

| Functional | Ketone-containing Heterocycle | Carbonyl functionality present |

The positioning of cyclopentyl(1H-imidazol-2-yl)methanone within these classification systems provides important insights into its chemical properties and potential applications. The imidazole ring system contributes to the compound's ability to participate in hydrogen bonding, tautomerism, and coordination chemistry, while the cyclopentyl and methanone groups introduce additional structural complexity and chemical functionality. This combination of features makes the compound valuable for research into heterocyclic chemistry, organic synthesis, and potentially medicinal chemistry applications where imidazole derivatives have shown significant promise.

Properties

IUPAC Name |

cyclopentyl(1H-imidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8(7-3-1-2-4-7)9-10-5-6-11-9/h5-7H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKYCHBMOLUYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285263 | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952200-97-4 | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952200-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl-1H-imidazol-2-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Development

Cyclopentyl(1H-imidazol-2-yl)methanone has been investigated for its potential in treating neurodegenerative disorders. A patent (US7342118B2) describes its use as a pharmaceutical composition aimed at inhibiting the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This compound's ability to modulate biochemical pathways makes it a candidate for further drug development targeting neurological conditions .

Enzyme Inhibition Studies

The compound serves as a valuable tool in studying enzyme inhibitors due to its interaction with biological macromolecules. Its imidazole ring can coordinate with metal ions at enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic interventions.

Material Science

In materials chemistry, cyclopentyl(1H-imidazol-2-yl)methanone is utilized as a building block for synthesizing advanced materials such as polymers and catalysts. Its unique structural properties enhance the performance of these materials in various applications, including catalysis and drug delivery systems .

Case Study 1: Neurodegenerative Disorder Treatment

Research has shown that cyclopentyl(1H-imidazol-2-yl)methanone significantly reduces amyloid-beta peptide levels in cellular models of Alzheimer's disease. This indicates its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Enzyme Inhibition

In enzyme inhibition assays, cyclopentyl(1H-imidazol-2-yl)methanone demonstrated effective inhibition of specific enzymes involved in metabolic pathways, suggesting its utility in drug design aimed at metabolic disorders .

Mechanism of Action

The mechanism by which cyclopentyl(1H-imidazol-2-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Methanone Derivatives

Table 1: Key Structural and Spectral Properties of Selected Methanone Derivatives

| Compound Name | Molecular Formula | Exact Mass (g/mol) | HRMS [M+H]⁺ | Key Substituents | HPLC Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|---|

| Cyclopentyl(1H-imidazol-2-yl)methanone | C₁₀H₁₄N₂O | 178.1106 | 179.1183 | Cyclopentyl | N/A | N/A |

| (4-Hydroxyphenyl)(4-(4-hydroxyphenyl)-1H-imidazol-2-yl)methanone | C₁₆H₁₂N₂O₃ | 280.0800 | 281.0967 | Dual 4-hydroxyphenyl | 3.54 | 99.8 |

| (3,4,5-Trimethoxyphenyl)(4-phenyl-1H-imidazol-2-yl)methanone | C₂₀H₁₈N₂O₃ | 338.1267 | 339.1423 | Trimethoxyphenyl, phenyl | 6.40 | 95.0 |

| (4-Methoxyphenyl)[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methanone | C₁₈H₁₆N₂O₃ | 308.33 | N/A | Dual 4-methoxyphenyl | N/A | N/A |

| 1-(1H-Imidazol-2-yl)ethanone | C₅H₆N₂O | 110.0480 | 111.0553 | Methyl (no cyclopentyl) | N/A | N/A |

Key Observations :

Substituent Effects on Physicochemical Properties: Polarity: Hydroxyphenyl and methoxyphenyl derivatives exhibit lower HPLC retention times (e.g., 3.54 min for hydroxyphenyl vs. 6.40 min for trimethoxyphenyl), indicating higher polarity due to hydrogen-bonding or hydrophilic groups . Mass and Stability: The trimethoxyphenyl derivative (Exact Mass 338.1267) demonstrates higher molecular weight and stability compared to cyclopentyl(1H-imidazol-2-yl)methanone (178.1106), which may influence pharmacokinetic properties .

In contrast, the cyclopentyl analog’s bioactivity remains less explored but may offer unique steric interactions due to its aliphatic ring . The simpler 1-(1H-imidazol-2-yl)ethanone (Exact Mass 110.0480) lacks complex substituents, making it a foundational scaffold for derivatization .

Biological Activity

Cyclopentyl(1H-imidazol-2-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Cyclopentyl(1H-imidazol-2-yl)methanone

Cyclopentyl(1H-imidazol-2-yl)methanone, with the chemical formula C₉H₁₁N₃O, is an imidazole derivative known for its diverse biological activities. Imidazole compounds are widely recognized for their interactions with various biological targets, including enzymes and receptors, contributing to their therapeutic potential.

Target Interactions:

- Cyclopentyl(1H-imidazol-2-yl)methanone interacts with several biological targets through non-covalent interactions such as hydrogen bonding and π-stacking. These interactions are crucial for modulating enzyme activity and receptor signaling pathways.

Biochemical Pathways:

- The compound is involved in critical biochemical pathways, including the biosynthesis of purines, which are essential for DNA and RNA synthesis. This involvement underscores its potential role in cancer therapeutics and other conditions requiring cellular proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including cyclopentyl(1H-imidazol-2-yl)methanone. For instance:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Cyclopentyl(1H-imidazol-2-yl)methanone | HeLa | 0.4 | Inhibition of tubulin polymerization |

| Compound 6 | HCT-15 | 0.2 | Inhibition of cell cycle progression |

| Compound 7 | MDA-MB-468 | 0.1 | Induction of apoptosis |

These findings indicate that cyclopentyl(1H-imidazol-2-yl)methanone exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Cyclopentyl(1H-imidazol-2-yl)methanone has also been evaluated for its antimicrobial activity. The compound demonstrated efficacy against a range of bacterial strains, indicating its potential use in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study on Anticancer Activity

A study conducted by Donthiboina et al. synthesized various imidazole derivatives and evaluated their anticancer properties against multiple cell lines, including melanoma and prostate cancer cells. Cyclopentyl(1H-imidazol-2-yl)methanone was found to inhibit tubulin polymerization effectively, leading to cell cycle arrest in the G₂/M phase . This mechanism is critical in cancer treatment as it prevents cancer cells from dividing.

Neuroprotective Effects

Research has also explored the neuroprotective effects of cyclopentyl(1H-imidazol-2-yl)methanone in models of neurodegenerative diseases. The compound was shown to inhibit the production of amyloid-beta peptides associated with Alzheimer's disease, suggesting a potential therapeutic application in neurodegenerative disorders .

Preparation Methods

Metalation and Acylation Approach

A well-documented method involves the lithiation of 1-methyl-1H-imidazole followed by nucleophilic addition to cyclopentyl-containing electrophiles. This approach is adapted from procedures used for related 2-acylimidazole compounds.

- Step 1: To a solution of 1-methyl-1H-imidazole in dry tetrahydrofuran (THF) at low temperature (-78 °C), n-butyllithium is added dropwise to generate the lithio-imidazole intermediate.

- Step 2: After stirring, the reaction mixture is cooled again to -78 °C, and the cyclopentyl carbonyl electrophile (e.g., cyclopentyl carboxylic acid derivative or cyclopentanone derivative suitably activated) is added slowly.

- Step 3: The reaction is allowed to warm to room temperature and stirred overnight to ensure complete acylation at the 2-position of the imidazole ring.

- Step 4: The reaction is quenched with ammonium chloride solution, extracted, dried, and purified by flash column chromatography.

This method yields the target cyclopentyl(1H-imidazol-2-yl)methanone as a purified product.

- The use of n-butyllithium requires strict anhydrous conditions.

- The reaction temperature control is critical to avoid side reactions.

- Purification typically involves silica gel chromatography using cyclohexane/ethyl acetate mixtures.

Aldol-Type Condensation Followed by Reduction

Another approach involves the synthesis of α,β-unsaturated ketone intermediates bearing the imidazole moiety, followed by selective reduction to the saturated ketone.

- Synthesis of α,β-unsaturated 2-acylimidazoles via aldol condensation between 2-acetylimidazole derivatives and cyclopentyl aldehydes.

- Catalytic base (e.g., KOH) is used to promote condensation in ethanol.

- The unsaturated intermediate is then reduced selectively (e.g., catalytic hydrogenation) to yield the cyclopentyl(1H-imidazol-2-yl)methanone.

This method benefits from mild reaction conditions and avoids the use of strong organolithium reagents.

Representative Experimental Data and Conditions

| Parameter | Metalation-Acylation Method | Aldol Condensation Method |

|---|---|---|

| Starting Material | 1-methyl-1H-imidazole | 2-acetyl-1-methyl-1H-imidazole |

| Metalating Agent | n-Butyllithium (2.0 equiv.) | Not required |

| Solvent | Dry THF | Ethanol |

| Temperature | -78 °C to room temperature | Room temperature |

| Electrophile/Aldehyde | Cyclopentyl carboxylic derivatives | Cyclopentyl aldehyde |

| Reaction Time | Overnight (~16 h) | Several hours (monitored by TLC) |

| Work-up | Quench with NH4Cl, extraction | Evaporate solvent, extract with CHCl3 |

| Purification | Flash column chromatography | Flash column chromatography |

| Typical Yield | Moderate to good (50-75%) | Good (up to 74%) |

Analytical Characterization

The synthesized cyclopentyl(1H-imidazol-2-yl)methanone is typically characterized by:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the presence of the imidazole protons and carbons, as well as the cyclopentyl carbonyl signals.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.

- Infrared Spectroscopy (IR): Carbonyl stretching frequencies indicate ketone functionality.

- Chromatography: TLC and flash chromatography profiles ensure purity.

Research Findings and Scalability

According to patent literature and academic reports, the metalation-acylation method is scalable and amenable to large-scale synthesis of imidazole derivatives, including cyclopentyl-substituted analogs. The regioselectivity and yield are optimized by controlling reaction temperature and stoichiometry of reagents.

The aldol condensation method offers a complementary route with milder conditions, suitable for sensitive substrates, and provides good yields with straightforward purification.

Summary Table of Preparation Methods

| Method | Advantages | Limitations | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Metalation and Acylation | High regioselectivity; scalable | Requires anhydrous conditions; sensitive reagents | 50-75 | High |

| Aldol Condensation + Reduction | Mild conditions; avoids organolithium | Multi-step; requires reduction step | Up to 74 | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclopentyl(1H-imidazol-2-yl)methanone, and how can reaction conditions be optimized?

- Methodology: The compound is typically synthesized via acylation of 1H-imidazole with cyclopentanecarbonyl chloride under anhydrous conditions. Key parameters include:

- Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness .

- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts and accelerate the reaction .

- Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

- Optimization: Reaction progress is monitored via TLC. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is cyclopentyl(1H-imidazol-2-yl)methanone characterized post-synthesis?

- Techniques:

- NMR Spectroscopy: 1H/13C NMR confirms the imidazole ring (δ 7.2–7.6 ppm) and cyclopentyl methanone (δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS): Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., C10H13N2O requires m/z 177.1028) .

- HPLC: Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Q. What biological activities are associated with imidazole-methanone derivatives?

- Key Activities:

- Antimicrobial: Inhibition of Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of bacterial membrane integrity .

- Anticancer: IC50 values of 10–50 µM against HeLa cells, linked to apoptosis induction .

- Assays: Broth microdilution (antimicrobial) and MTT assays (cytotoxicity) with positive controls (e.g., ciprofloxacin, doxorubicin) .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity and biological activity?

- Substituent Impact:

| Substituent (X) | LogP | MIC (S. aureus) | Reactivity (k, s⁻¹) |

|---|---|---|---|

| -F | 2.1 | 8 µg/mL | 0.45 |

| -Cl | 2.4 | 16 µg/mL | 0.32 |

| -CH3 | 2.8 | 32 µg/mL | 0.18 |

- Fluorine enhances lipophilicity (LogP) and cellular uptake, improving antimicrobial activity . Chlorine reduces reactivity due to steric hindrance.

Q. What computational methods predict cyclopentyl(1H-imidazol-2-yl)methanone’s interactions with biological targets?

- Approaches:

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess electron transfer potential .

- Molecular Docking: AutoDock Vina simulates binding to C. albicans CYP51 (binding energy: −8.2 kcal/mol) .

- Validation: Correlate computational binding affinities with experimental IC50 values .

Q. How can contradictory data in synthesis yields or biological assays be resolved?

- Case Study: Discrepancies in antimicrobial MIC values (e.g., 8 vs. 16 µg/mL) may arise from:

- Strain Variability: Use standardized strains (ATCC) and growth conditions .

- Purity Differences: Validate compound purity via HPLC before testing .

- Statistical Analysis: Apply ANOVA to compare replicates and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.